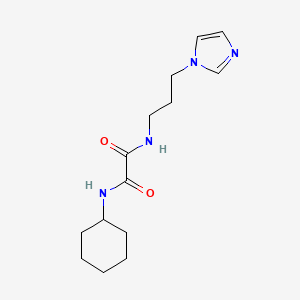

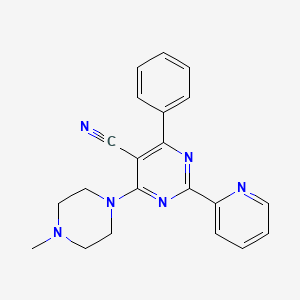

![molecular formula C10H12N2O B2751252 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] CAS No. 2580232-54-6](/img/structure/B2751252.png)

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

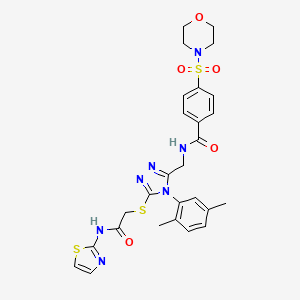

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The prefix “spiro” is followed by square brackets that contain two numbers separated by a comma. These numbers represent the number of atoms in each ring, excluding the shared atom . In the case of “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]”, it is a complex spiro compound with pyrrolo and pyridine rings, which are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of spiro compounds is typically characterized by two rings sharing a single atom . The compound “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]” likely has a similar structure, with a pyrrolo and a pyridine ring forming the spiro structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . Without specific information on “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]”, it’s difficult to provide a detailed physical and chemical properties analysis.Aplicaciones Científicas De Investigación

Organocatalytic Synthesis for High Enantiopurity

Researchers have developed an enantioselective organocatalytic approach that allows the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method employs a three-component 1,3-dipolar cycloaddition, demonstrating high yield and excellent stereoselectivities under mild conditions. Theoretical calculations suggest that this unusual regioselectivity results from favorable pi-pi stacking interactions, providing a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Advancements in Alkaloid Synthesis

The synthesis of spiro[pyrrolidine-3,3′-oxindole] ring systems, which are core structures of several alkaloids with significant biological activity, has been a focus of research. Different strategies for synthesizing this ring system have been explored in the context of producing oxindole alkaloids like coerulescine and horsfiline, demonstrating the versatility of these compounds in drug discovery (Marti & Carreira, 2003).

Asymmetric Cycloadditions for Spiro[pyrrolidine-oxindoles]

A general and practical organocatalytic asymmetric 1,3-dipolar cycloaddition process has been established for 3-amino oxindole-based azomethine ylides and α,β-enones. This method produces spiro[pyrrolidine-2,3'-oxindole] products with high yields and excellent regio- and enantioselectivities. The method also allows for easy inversion of the diastereoselectivity of the products through a simple oxidation-reduction process, highlighting its potential for creating diverse medicinal compounds (Zhu et al., 2017).

Antibacterial and Anticancer Potentials

Spiro[pyrrolidine-3,3'-oxindoles] have been synthesized with a focus on evaluating their biological activities, including antibacterial, antifungal, and anticancer properties. For instance, derivatives containing heterocyclic rings attached to the pyrrolidine unit showed potent anticancer activity by activating pro-apoptotic genes, indicating their potential as therapeutic agents (Vidya et al., 2019).

5-HT7 Receptor Ligands

The design and synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives as a novel scaffold of 5-HT7 receptor ligands have been reported. These compounds exhibit low nanomolar ligand activity with selectivity over related serotonin receptor subtypes, highlighting their potential in designing new treatments for neurological disorders (Kelemen et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-8-9(11-4-1)10(6-12-8)3-5-13-7-10/h1-2,4,12H,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFPYJYTAMQJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CNC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

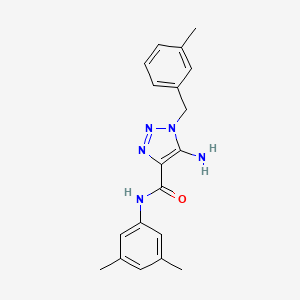

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

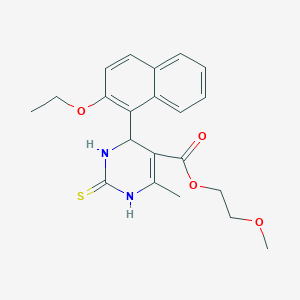

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)

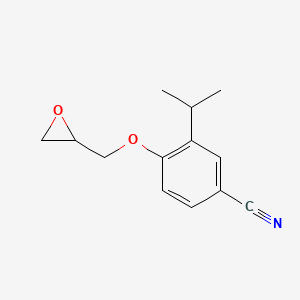

![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)

![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)